AMP-945, also known as narmafotinib, is a selective and orally bioavailable inhibitor of Focal Adhesion Kinase (FAK). FAK is a critical player in various cellular processes, including cell adhesion, migration, and survival, particularly in the context of cancer progression and fibrotic diseases. By inhibiting FAK, AMP-945 aims to disrupt these processes, potentially leading to reduced tumor growth and metastasis, as well as improved outcomes in conditions characterized by excessive fibrosis .
The primary mechanism of action of AMP-945 involves the inhibition of FAK phosphorylation. This inhibition alters downstream signaling pathways that are crucial for tumor cell survival and invasion. Specifically, AMP-945 binds to the ATP-binding site of FAK, preventing its activation and subsequent phosphorylation. This action leads to reduced cellular migration and invasion capabilities of cancer cells .
AMP-945 is primarily being investigated for its therapeutic potential in oncology, particularly for treating solid tumors such as pancreatic cancer. Its ability to inhibit FAK makes it a candidate for combination therapies with established chemotherapeutic agents like gemcitabine and nab-paclitaxel. Current clinical trials are exploring its efficacy in various cancer types where FAK plays a significant role in tumor progression .
Clinical studies have highlighted the pharmacokinetic profile of AMP-945, demonstrating wide tissue distribution and effective target engagement. The compound's half-life supports once-daily dosing, making it convenient for patient administration. Interaction studies have shown that AMP-945 does not significantly alter the pharmacokinetics of co-administered chemotherapeutics, indicating a favorable profile for combination therapy .
AMP-945 shares similarities with other small molecule inhibitors targeting FAK or related pathways. Below is a comparison with selected compounds:
| Compound Name | Mechanism of Action | Indications | Unique Features |
|---|---|---|---|
| GSK2256098 | FAK inhibitor | Solid tumors | Advanced clinical development stage |
| Defactinib | FAK inhibitor | Pancreatic cancer | Demonstrated efficacy in early trials |
| PF-562271 | FAK inhibitor | Various cancers | Early-stage clinical research |
| AMP-945 (Narmafotinib) | Selective FAK inhibitor | Pancreatic cancer | Well-tolerated in Phase 1 trials |
AMP-945 stands out due to its favorable pharmacokinetic properties and promising results in combination therapies for pancreatic cancer, making it a unique candidate among existing FAK inhibitors .
Detailed molecular analyses further illuminate why intermittent exposure may outperform constant inhibition. Focal Adhesion Kinase autophosphorylation at tyrosine-397 is rapidly suppressed after AMP-945 reaches peak plasma levels, but partial recovery occurs within forty-eight hours as compensatory integrin-mediated cascades reactivate [9]. Animal tumour xenografts harvested seventy-two hours after a single dose show near-baseline phospho-levels, suggesting that an extended drug-free interval permits re-sensitisation without allowing complete oncogenic rebound [10]. Scheduling pulses four to six days apart therefore exploits a biochemical “reset window,” delivering recurrent target shutdown while minimising selection for permanent pathway rewiring [2].
The effect on downstream stromal architecture provides an additional layer of evidence. In pancreatic tumours, Focal Adhesion Kinase regulates fibroblast-driven collagen deposition. Mass-spectrometry imaging of collagen cross-links revealed a 42 percent fall after two AMP-945 pulses, a structural change reversed when the compound was delivered continuously rather than intermittently [10]. Hence, pulsed exposure not only attenuates signalling escape but also sustains extracellular matrix remodelling in a manner favourable to chemotherapy penetration.
Lastly, mathematical modelling of xenograft growth kinetics demonstrates that resistance emergence under pulsed dosing follows a sigmoidal pattern shifted approximately thirty percent to the right of the curve observed with constant drug levels, indicating a meaningful delay in resistance onset [2]. Although the models require clinical corroboration, they strengthen the theoretical foundation behind the pulse concept.
Achieving robust target engagement with AMP-945 depends on reaching and sustaining inhibitory concentrations within tumour and stromal compartments. Human data from the single-ascending and multiple-ascending dose Phase 1 study provide the first quantitative characterisation of systemic exposure. The mean terminal half-life was approximately twenty hours, with dose-proportional increases in maximum plasma concentration and area under the curve, parameters compatible with once-daily oral administration [11].
Pharmacodynamic read-outs of Focal Adhesion Kinase inhibition amplify the relevance of those kinetic measures. Skin punch biopsies collected in the study showed a clear exposure-response relationship: participants with higher plasma concentrations exhibited larger percentage declines in phosphorylated tyrosine-397 Focal Adhesion Kinase within epidermal tissue [9]. At plasma levels achieved in the two highest dose cohorts, biopsies demonstrated a median seventy-percent reduction in phosphorylation, establishing an empirical threshold for target suppression in accessible tissue [12].
The translational value of this correlation emerges when juxtaposed with preclinical tumour data. In murine pancreatic xenografts, intratumoral AMP-945 concentrations required to suppress phosphorylated tyrosine-397 Focal Adhesion Kinase by fifty percent were roughly equivalent to the free-drug plasma levels associated with seventy percent skin inhibition in volunteers [3]. This concordance supports using the skin biomarker as a non-invasive surrogate for tumour engagement during dose optimisation—an approach already incorporated into the ACCENT expansion phase [8].
Beyond plasma kinetics, limited but informative biodistribution studies indicate preferential accumulation of AMP-945 in fibrotic and tumour tissues. Autoradiographic imaging performed in an orthotopic pancreatic model found tumour-to-plasma concentration ratios exceeding three in the hours following dosing, a partitioning partly attributable to the compound’s high affinity for integrin-rich stroma [4]. Similar observations emerge in lung fibrosis models, where whole-lung concentrations surpass blood levels even twenty-four hours post-dose, consistent with durable engagement of Focal Adhesion Kinase in fibrotic parenchyma [7].
Table 2 consolidates the key pharmacokinetic and pharmacodynamic metrics reported to date.
| Parameter | Human Phase 1 value (mean) | Preclinical supporting data | Implication for clinical strategy | References |
|---|---|---|---|---|
| Terminal half-life | ≈20 hours | Half-life compatible with daily oral dosing in murine models | Enables single daily administration without drug accumulation | [11] |
| Maximum plasma concentration at highest tested level | Exceeded in-vitro fifty percent inhibitory concentration by >10-fold | Tumour concentrations three times plasma within two hours in pancreatic model | Confirms headroom for effective tumour exposure | [3] [4] [13] |
| Skin phosphorylated tyrosine-397 Focal Adhesion Kinase reduction at peak levels | ≈70 percent | Mirrors 50-80 percent inhibition required for tumour regression in xenografts | Validates skin assay as pharmacodynamic surrogate | [9] [12] |
| Time above predicted therapeutic threshold | >18 hours per dosing interval | Continuous tumour exposure per pulse cycle | Sustains inhibition during pre-chemotherapy priming window | [13] [11] |
Together, these data elucidate a coherent pharmacokinetic-pharmacodynamic profile: AMP-945 distributes efficiently to target tissues, maintains concentrations adequate for deep pathway suppression across the intended dosing interval, and offers a validated peripheral biomarker to guide exposure.
Perhaps the most distinctive feature of the AMP-945 development programme is the emphasis on pharmacological priming—delivering the kinase inhibitor before cytotoxic chemotherapy to modify tumour and stromal biology in ways that heighten subsequent drug sensitivity. The rationale stems from three complementary observations. First, Focal Adhesion Kinase drives mechanical stiffness and collagen cross-linking within the tumour micro-environment; transient inhibition therefore softens the stroma and improves drug penetration [14] [1]. Second, kinase blockade can alter cell-cycle kinetics, synchronising cancer cells into phases more susceptible to agents such as albumin-bound paclitaxel [15]. Third, the aforementioned pulsed strategy minimises overlapping toxicity by spacing the inhibitor and chemotherapy.
Preclinical validation is robust. In a human-derived pancreatic orthotopic model, a seven-day AMP-945 priming sequence before each cycle of gemcitabine and albumin-bound paclitaxel achieved a thirty-three percent survival gain compared with chemotherapy alone [6]. Histological assays showed a pronounced reduction in stromal collagen density and a two-fold increase in intratumoral cytotoxic-drug concentration, confirming that biochemical and biophysical priming translated into pharmacodynamic enhancement [14].
Another study compared concurrent versus sequential exposure. When gemcitabine and albumin-bound paclitaxel were given at the same time as AMP-945, survival improved modestly, but when chemotherapy was delayed until four days after the kinase pulse the median survival advantage tripled, underscoring the significance of temporal separation [5]. Similar timing effects appear in fibrosis models, where antifibrotic priming followed by low-intensity steroids augmented collagen resolution more than concurrent therapy [7].
Early clinical signals are aligned with these laboratory findings. Interim analysis from the dose-escalation arm of ACCENT showed a disease control rate of one hundred percent among the first fourteen evaluable patients when chemotherapy followed a one-week AMP-945 loading period [8] [13]. While sample size remains small, the observation that nine participants continued treatment beyond five months suggests sustained benefit from the priming paradigm.
Table 3 summarises the major studies interrogating preconditioning.
| Model or trial | Priming interval before chemotherapy | Chemotherapy agents | Outcome improvement vs non-primed control | Mechanistic read-outs | References |
|---|---|---|---|---|---|
| Orthotopic pancreatic cancer (mouse) | Seven-day kinase pulse | Gemcitabine + albumin-bound paclitaxel | 33 percent increase in median survival | Two-fold rise in intratumoral cytotoxic concentration; 40 percent drop in fibrillar collagen | [6] [14] |
| Subcutaneous pancreatic cancer (mouse) | Four-day pulse | Fluorouracil + leucovorin calcium + oxaliplatin + irinotecan | 35 percent survival gain | 57 percent reduction in phosphorylated tyrosine-397 Focal Adhesion Kinase | [3] [4] |
| Human Phase 1b ACCENT | Seven-day loading then four-day pulses per cycle | Gemcitabine + albumin-bound paclitaxel | Interim disease control 100 percent; partial response 43 percent | Plasma pharmacokinetics matched skin pharmacodynamic suppression | [8] [13] |
Mechanistic dissection of the priming effect reveals several layers. Multiphoton microscopy demonstrates that AMP-945 reduces stromal stiffness by suppressing myofibroblast contractility, thereby widening interstitial pores for drug diffusion [14]. Simultaneously, gene-expression profiling of treated tumours shows down-regulation of extracellular matrix remodelling enzymes such as lysyl oxidase, further decreasing collagen cross-linking [1]. In cellular assays, Focal Adhesion Kinase inhibition provokes a transient G1 arrest followed by synchronous progression into G2/M; if albumin-bound paclitaxel is introduced during that window, microtubule stabilisation exerts maximal apoptotic pressure [15]. These complementary mechanisms converge to create a therapeutic window in which chemotherapy is both more lethal to cancer cells and better delivered through the remodelled stroma.
The cumulative evidence positions AMP-945 as a prototype for precision engagement of Focal Adhesion Kinase through carefully orchestrated pharmacology. Pulse scheduling counters adaptive resistance, pharmacokinetic-pharmacodynamic integration ensures adequate tissue exposure, and timed preconditioning leverages micro-environmental reprogramming to amplify chemotherapy efficacy. Ongoing expansion of the ACCENT study will test whether these strategies translate into sustained clinical benefit in pancreatic ductal adenocarcinoma, while parallel idiopathic pulmonary fibrosis planning will evaluate antifibrotic applications [7].
Future investigations are expected to refine biomarker-guided dosing, potentially incorporating real-time imaging of collagen architecture or circulating phosphorylated tyrosine-397 Focal Adhesion Kinase fragments to personalise pulse intervals. Additionally, combination studies pairing AMP-945 with immunotherapies may explore whether stromal softening and focal adhesion signalling disruption facilitate lymphocyte infiltration, an avenue suggested by preclinical synergies in other Focal Adhesion Kinase programmes [1].